

Solubility of Salicyluric Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Salicyluric Acid*

Cat. No.: *B018661*

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Abstract

This technical guide provides a comprehensive overview of the solubility of **salicyluric acid** (N-(2-hydroxybenzoyl)-glycine), the primary metabolite of salicylic acid. A thorough understanding of its solubility in various solvents is critical for a wide range of applications, including metabolic studies, toxicological assessments, and the development of analytical methods. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physicochemical property.

Introduction

Salicyluric acid is an N-acylglycine and the main excretory product of salicylates in the body. Its physicochemical properties, particularly its solubility, are of significant interest in pharmacology, drug metabolism, and clinical chemistry. The solubility of a compound dictates its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, accurate solubility data is essential for designing robust in vitro assays and developing reliable analytical methods for its quantification in biological matrices. This guide aims to provide a centralized resource on the solubility of **salicyluric acid**.

Physicochemical Properties of Salicyluric Acid

A foundational understanding of the physicochemical properties of **salicyluric acid** is essential for interpreting its solubility characteristics.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₄	[1][2]
Molecular Weight	195.17 g/mol	[1]
Melting Point	164-169 °C	
pKa	3.68 (Predicted)	[1]
LogP	0.95	[3]

The presence of both a carboxylic acid group and a phenolic hydroxyl group, in addition to the amide linkage, makes **salicyluric acid** a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Its predicted pKa suggests it is a weak acid. These structural features are key determinants of its solubility in different solvent systems.

Quantitative Solubility Data

Quantitative solubility data for **salicyluric acid** is not extensively reported in the literature. The following table summarizes the available data at ambient temperature.

Solvent	Solubility	Method	Reference
Ethanol	~ 1 mg/mL	Not Specified	[4]
Dimethyl Sulfoxide (DMSO)	~ 30 mg/mL	Not Specified	[4]
Dimethylformamide (DMF)	~ 30 mg/mL	Not Specified	[4]
1:10 DMSO:PBS (pH 7.2)	~ 0.09 mg/mL	Not Specified	[4]

Qualitative Solubility

Qualitative assessments provide additional context for the solubility of **salicyluric acid**.

Solvent	Solubility	Reference
Water	Soluble	[5]
Aqueous Buffers	Sparingly Soluble	[4]
Methanol	Slightly Soluble	[1]
DMSO	Slightly Soluble	[1]

The qualitative description of being "soluble" in water[5] and "sparingly soluble" in aqueous buffers[4] highlights the influence of pH on the solubility of this acidic compound. At neutral or alkaline pH, the carboxylic acid group will be deprotonated, forming a more soluble salt.

Experimental Protocols for Solubility Determination

A standardized and reproducible experimental protocol is crucial for generating high-quality solubility data. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.

Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined by a suitable analytical technique.

Materials and Equipment:

- **Salicyluric acid** (solid)
- Solvent of interest
- Scintillation vials or sealed flasks
- Constant temperature shaker or incubator
- Analytical balance

- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

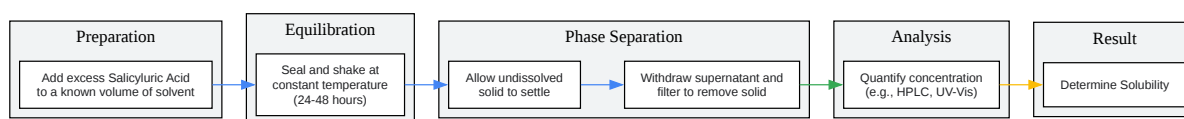
- Preparation: Add an excess amount of solid **salicyluric acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
- Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
- Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a membrane filter (e.g., 0.22 µm PTFE or PVDF) that is compatible with the solvent to remove all undissolved particles.
- Quantification:
 - HPLC Analysis: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into an HPLC system and determine the concentration of **salicyluric acid** based on its peak area.
 - UV-Vis Spectroscopy: If **salicyluric acid** has a distinct chromophore and no interfering substances are present, its concentration can be determined by measuring the absorbance of the diluted saturated solution at its λ_{max} and using a calibration curve.
 - Gravimetric Analysis: For less volatile solvents, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid **salicyluric acid** can be determined.

Data Analysis:

The solubility is expressed as the concentration of **salicyluric acid** in the saturated solution, typically in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of **salicyluric acid** solubility using the shake-flask method.



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Experimental workflow for solubility determination.

Factors Influencing Salicyluric Acid Solubility

Several factors can significantly impact the solubility of **salicyluric acid**:

- **pH:** As a carboxylic acid, the solubility of **salicyluric acid** is expected to increase significantly in alkaline solutions due to the formation of the more soluble salicylurate anion.
- **Temperature:** The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.
- **Solvent Polarity:** The "like dissolves like" principle is applicable. Polar solvents are generally better at solubilizing polar molecules like **salicyluric acid**. The high solubility in highly polar aprotic solvents like DMSO and DMF supports this.
- **Co-solvents:** The use of co-solvents can modulate the polarity of the solvent system and enhance the solubility of a compound.

Conclusion

While there is limited published quantitative data on the solubility of **salicyluric acid**, this guide provides the available information and a robust experimental framework for its determination. The provided protocol for the shake-flask method, coupled with appropriate analytical techniques, offers a reliable approach for researchers to generate high-quality solubility data. A deeper understanding of the solubility of **salicyluric acid** will undoubtedly aid in advancing research in areas where this key metabolite plays a significant role. Further systematic studies to determine the solubility of **salicyluric acid** in a broader range of solvents and at various temperatures are highly encouraged.

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